molecular formula C20H23Cl2NOS B13759455 [3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride CAS No. 62674-85-5

[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride

Katalognummer: B13759455
CAS-Nummer: 62674-85-5
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: GDRRBGNXZZFRPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride is a complex organic compound with a molecular formula of C20H23Cl2NOS and a molecular weight of 396.374 g/mol . This compound is known for its unique structure, which includes a benzothiepin ring system, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiepin ring, chlorination, and subsequent quaternization to introduce the dimethylazanium group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions

[3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride apart is its unique benzothiepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

62674-85-5

Molekularformel

C20H23Cl2NOS

Molekulargewicht

396.4 g/mol

IUPAC-Name

[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride

InChI

InChI=1S/C20H22ClNOS.ClH/c1-13(12-22(2)3)10-16-15-6-4-5-7-18(15)24-19-9-8-14(21)11-17(19)20(16)23;/h4-9,11,13,16H,10,12H2,1-3H3;1H

InChI-Schlüssel

GDRRBGNXZZFRPK-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl)C[NH+](C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.